1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine
CAS No.: 850902-98-6
Cat. No.: VC7626107
Molecular Formula: C29H23N5O2
Molecular Weight: 473.536
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850902-98-6 |
---|---|
Molecular Formula | C29H23N5O2 |
Molecular Weight | 473.536 |
IUPAC Name | 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1,3,5-triazepin-6-amine |
Standard InChI | InChI=1S/C29H23N5O2/c35-34(36)27-18-16-26(17-19-27)33(25-14-8-3-9-15-25)28-21-32(20-23-10-4-1-5-11-23)29(31-22-30-28)24-12-6-2-7-13-24/h1-19,21-22H,20H2 |
Standard InChI Key | YJQILZXJCNPCKB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C=C(N=CN=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine consists of a 1,3,5-triazepine ring—a seven-membered heterocycle with nitrogen atoms at positions 1, 3, and 5. Substituents include:
-
A benzyl group (C₆H₅CH₂) at position 1.
-
Phenyl groups (C₆H₅) at positions 2 and N.
-
A 4-nitrophenyl group (NO₂-C₆H₄) at the N-position.
This arrangement creates a sterically crowded molecule with potential for π-π stacking and hydrogen-bonding interactions due to the nitro and amine functionalities .
Comparative Structural Analysis
Similar triazepine derivatives, such as 6-N-benzyl-2-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine (PubChem CID: 134135377), share aromatic substitution patterns but differ in ring size (six-membered triazine vs. seven-membered triazepine) . The additional ring member in triazepines introduces conformational flexibility, potentially enhancing binding affinity in biological systems .
Synthetic Pathways and Methodologies
General Strategies for Triazepine Synthesis
The synthesis of 1,3,5-triazepines typically involves cyclo-condensation or ring-expansion reactions. Key methods from the literature include:
-
Cyclization of o-phenylenediamine derivatives with electrophilic reagents like amidinium salts .
-
Multicomponent reactions utilizing oxalyl chloride, anilines, and thiocyanates under ultrasound irradiation .
For the target compound, a plausible route involves:
-
Formation of the triazepine core via condensation of N-benzyl-1,2-diamine with a nitro-substituted benzaldehyde.
-
N-arylation to introduce the 4-nitrophenyl and phenyl groups using Ullmann or Buchwald-Hartwig coupling .
Table 1: Hypothetical Synthetic Route
Step | Reactants | Conditions | Intermediate/Product |
---|---|---|---|
1 | N-Benzyl-1,2-diamine + 4-Nitrobenzaldehyde | EtOH, reflux, 12 h | Imine intermediate |
2 | Intermediate + PhNH₂ | CuI, K₂CO₃, DMF, 110°C | N,2-Diphenyl-triazepine scaffold |
3 | Scaffold + PhBr | Pd(OAc)₂, Xantphos, 120°C | Final product |
Challenges in Synthesis
-
Steric hindrance from multiple aryl groups may reduce reaction yields.
-
Nitro group stability under high-temperature conditions requires careful optimization .
Physicochemical Properties
Molecular Weight and Solubility
-
Molecular weight: Estimated at ~450–470 g/mol (based on analogs in PubChem ).
-
Solubility: Likely lipophilic due to aromatic substituents; poor aqueous solubility but soluble in DMSO or DMF.
Spectral Characteristics
-
IR Spectroscopy: Expected peaks for N-H stretch (~3300 cm⁻¹), nitro group (~1520, 1350 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
-
NMR: Complex splitting patterns due to non-equivalent protons on substituted phenyl rings.
Activity | Mechanism | Assay Model | Reference |
---|---|---|---|
Anticancer | DNA intercalation; ROS generation | MTT assay (MKN-45) | |
Anxiolytic | GABA-A receptor modulation | Rodent models |
Applications and Future Directions
Drug Development
The compound’s multifunctional structure positions it as a candidate for:
-
Dual-action therapeutics (e.g., anticancer and anti-inflammatory).
-
Prodrug formulations leveraging nitroreductase activity in hypoxic tumors.
Material Science
Aromatic triazepines could serve as ligands in coordination polymers or fluorescent probes due to extended conjugation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume